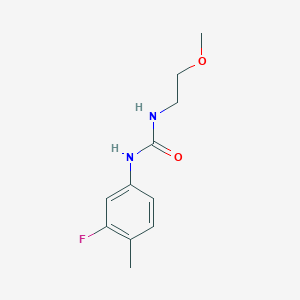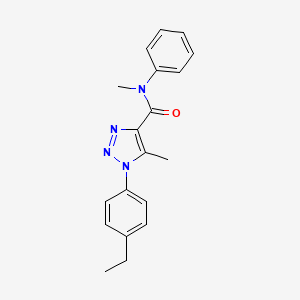![molecular formula C20H18F3N7S B4571433 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4571433.png)
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Descripción general
Descripción
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a useful research compound. Its molecular formula is C20H18F3N7S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is 445.12964926 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and characterized through various techniques. These compounds are part of a broader family of heterocyclic compounds, specifically triazoles, pyrazoles, and thiadiazoles, which have been extensively studied for their potential biological and pharmacological activities. Techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to elucidate the structures of these synthesized compounds, ensuring their purity and confirming their expected chemical structure before further application or study (Karrouchi et al., 2016).
Antimicrobial and Antifungal Activities
A significant area of application for these compounds is in the exploration of their antimicrobial and antifungal properties. Studies have demonstrated that derivatives of 1,2,4-triazole, integrated with benzofuran and pyrazole moieties, exhibit promising antimicrobial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests their potential as novel antimicrobial agents, which is crucial for addressing the increasing resistance to existing antibiotics (Idrees, Kola, & Siddiqui, 2019).
Anticancer and Anti-inflammatory Properties
Another promising area of application for these compounds is in the development of anticancer and anti-inflammatory drugs. The structural modification of these heterocycles allows for the formation of compounds with significant biological activity, potentially leading to new therapeutic options for treating inflammation and cancer. The interaction of these compounds with various biological targets increases their likelihood of efficacy in diverse pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Corrosion Inhibition
Outside of biomedical applications, these compounds have also shown potential as corrosion inhibitors for metals in acidic environments. The inhibition efficiency of benzimidazole derivatives, which share a similar structural framework with the compound , has been investigated for mild steel corrosion in HCl solution. These studies reveal that such compounds can significantly protect metal surfaces from corrosive processes, opening avenues for their use in industrial applications to prolong the lifespan of metal-based structures and components (Yadav, Behera, Kumar, & Sinha, 2013).
Propiedades
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7S/c21-20(22,23)17-8-16(14-6-7-14)29(27-17)12-18-25-26-19(31)30(18)15-9-24-28(11-15)10-13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYODFTVPCRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC3=NNC(=S)N3C4=CN(N=C4)CC5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4571354.png)
![butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4571359.png)

![N-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B4571381.png)
![N-(4-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B4571388.png)
![4-(3-methoxyphenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4571396.png)

![N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4571407.png)
![3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanenitrile](/img/structure/B4571419.png)
![N-(tert-butyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4571421.png)
![2,2'-[(1-ethyl-1H-pyrazol-4-yl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4571422.png)
![4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4571441.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4571448.png)
![4-[3-(4-fluorophenoxy)propyl]morpholine](/img/structure/B4571457.png)
